molecular formula C12H21N3 B3853647 N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine

N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine

Cat. No. B3853647
M. Wt: 207.32 g/mol
InChI Key: VKBBZXVRIYBPFO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component of many important biological molecules, including histidine and various enzymes . The compound you’re asking about, “N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine”, is a cycloheptanamine molecule with an imidazole group attached.


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, largely due to the presence of the imidazole ring. The imidazole ring can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions .

Future Directions

The development of new imidazole derivatives is a promising area of research, given the wide range of biological activities these compounds can exhibit . Future research may focus on developing new synthetic methods for imidazole derivatives, exploring their potential biological activities, and optimizing their properties for use in various applications .

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-2-4-6-11(5-3-1)14-8-7-12-9-13-10-15-12/h9-11,14H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZXVRIYBPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-Imidazol-4-YL)ethyl]cycloheptanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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